molecular formula C9H6BrFN2O2 B2978069 Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2288709-18-0

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2978069
CAS No.: 2288709-18-0
M. Wt: 273.061
InChI Key: OBLZQTXRUQOIAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate brominated and fluorinated pyridine derivatives.

    Cyclization Reaction: The brominated and fluorinated pyridine derivatives undergo a cyclization reaction with an imidazole derivative under controlled conditions.

    Esterification: The resulting imidazo[1,2-a]pyridine intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the imidazo[1,2-a]pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including :

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as electronic and photonic materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Methyl 8-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms on the imidazo[1,2-a]pyridine ring. This combination of halogens can significantly influence the compound’s reactivity, biological activity, and physical properties compared to similar compounds .

Properties

IUPAC Name

methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLZQTXRUQOIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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